molecular formula C24H20FN3O4S2 B3642935 N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide

Cat. No.: B3642935
M. Wt: 497.6 g/mol
InChI Key: LRMLVVSJYYACIX-UHFFFAOYSA-N
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Description

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aniline derivative.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Fluorinated aniline derivatives, triethylamine, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and a fluorophenyl group but differs in the substitution pattern and additional functional groups.

    Fluoroquinolones: These compounds contain a fluorinated quinolone core and are known for their antibacterial activity. They differ in their core structure and specific biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4S2/c1-31-19-10-7-14(11-20(19)32-2)23(30)26-15-8-9-18-21(12-15)34-24(28-18)33-13-22(29)27-17-6-4-3-5-16(17)25/h3-12H,13H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMLVVSJYYACIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide
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N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide
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N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide
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N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide
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N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide
Reactant of Route 6
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N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide

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